3-Bromo-2-methylphenol

Description

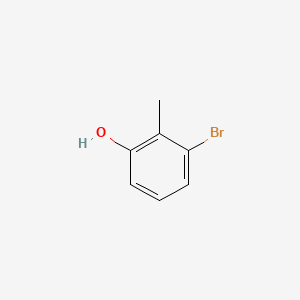

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDXAMRGYMDTOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346648 | |

| Record name | 3-Bromo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-23-6 | |

| Record name | 3-Bromo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-2-methylphenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodology for the synthesis of 3-bromo-2-methylphenol from its corresponding aniline precursor, 3-bromo-2-methylaniline. The core of this transformation relies on a well-established two-step, one-pot process involving the diazotization of the primary aromatic amine followed by the thermal hydrolysis of the intermediate diazonium salt. This document moves beyond a simple recitation of steps to elucidate the critical chemical principles, mechanistic underpinnings, and safety protocols that ensure a successful and reproducible outcome. Detailed experimental procedures, purification techniques, characterization data, and a thorough discussion of the inherent hazards are presented to equip researchers with the knowledge required for a safe and efficient synthesis.

Introduction and Strategic Overview

This compound is a valuable substituted phenol intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure offers three distinct points for further functionalization: the hydroxyl group, the bromine atom, and the methyl-activated aromatic ring. The conversion from 3-bromo-2-methylaniline is a classic and highly effective synthetic route that leverages the unique reactivity of aromatic diazonium salts.[2][3]

The overall transformation proceeds via two key stages:

-

Diazotization: The primary amine (aniline derivative) is converted into a highly reactive diazonium salt using nitrous acid, which is generated in situ.[4][5]

-

Hydrolysis: The diazonium group, an excellent leaving group, is displaced by a hydroxyl group from water upon heating, yielding the target phenol with the liberation of nitrogen gas.[6][7]

This guide is structured to provide not just a protocol, but a field-proven understanding of why each step is performed in a specific manner, reflecting a deep-seated commitment to scientific integrity and laboratory safety.

Mechanistic & Scientific Foundations

A thorough grasp of the underlying mechanisms is paramount for troubleshooting and optimizing the synthesis. The reaction is logically divided into the formation of the key intermediate and its subsequent conversion.

Pillar 1: The Diazotization Reaction

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry.[2] The process begins with the in situ generation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite and a strong mineral acid, typically sulfuric acid in this case.[5]

The mechanism unfolds as follows:

-

Formation of the Electrophile: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromo-2-methylaniline attacks the nitrosonium ion, forming an N-nitrosamine intermediate.

-

Tautomerization & Dehydration: A series of proton transfers (tautomerization) and the final acid-catalyzed elimination of a water molecule result in the formation of the stable, resonance-delocalized 3-bromo-2-methylbenzenediazonium ion.[8][9]

Critical Causality: The reaction is conducted at low temperatures (0–5 °C) because aromatic diazonium salts, while more stable than their aliphatic counterparts, are thermally labile and can decompose prematurely or explosively if allowed to warm or isolate in a dry state.[10][11]

Pillar 2: Hydrolysis of the Diazonium Salt

The diazonium salt is an exceptionally useful synthetic intermediate primarily because the diazonio group (-N₂⁺) is one of the best known leaving groups in organic chemistry, departing as stable dinitrogen gas (N₂).[3] In this synthesis, the diazonium salt solution is heated, allowing water to act as a nucleophile.[12][13] This reaction, while not a classic copper-catalyzed Sandmeyer reaction, is often grouped with them as a transformation of a diazonium salt.[14][15] The thermal energy supplied overcomes the activation energy for the C-N bond cleavage, driving the irreversible formation of the phenol and nitrogen gas.

In-Depth Experimental Protocol

This protocol is designed as a self-validating system, with built-in checks and explanations for critical steps.

Reagents and Equipment

| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 3-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | 6.00 g | 1.00 | Starting material. Toxic.[16][17] |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~52.5 mL | ~26 | Catalyst and solvent. Corrosive. |

| Sodium Nitrite | NaNO₂ | 69.00 | 2.45 g | 1.10 | Diazotizing agent. Oxidizer. |

| Diethyl Ether (or MTBE) | (C₂H₅)₂O | 74.12 | ~200 mL | - | Extraction solvent. Flammable. |

| Sodium Hydroxide (10% aq.) | NaOH | 40.00 | As needed | - | For extraction/work-up. Corrosive. |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | - | Drying agent. |

| Deionized Water | H₂O | 18.02 | As needed | - | Solvent. |

| Equipment | - | - | - | - | - |

| 3-Neck Round Bottom Flask | - | - | 500 mL | - | Main reaction vessel. |

| Dropping Funnel | - | - | 100 mL | - | For controlled addition of NaNO₂. |

| Thermometer | - | - | - | - | To monitor reaction temperature. |

| Magnetic Stirrer/Stir Bar | - | - | - | - | For efficient mixing. |

| Ice Bath | - | - | - | - | For temperature control. |

| Heating Mantle | - | - | - | - | For hydrolysis step. |

| Separatory Funnel | - | - | 500 mL | - | For liquid-liquid extraction. |

| Rotary Evaporator | - | - | - | - | For solvent removal. |

Step-by-Step Synthesis Workflow

Procedure:

-

Preparation of the Amine Salt Solution: In a 500 mL three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel, carefully add 3-bromo-2-methylaniline (6.0 g, 32.2 mmol). To this, slowly add a solution of sulfuric acid (38.7 mL) in water while stirring.[12]

-

Expertise Insight: The formation of the anilinium salt is exothermic. Pre-dissolving the amine in the acid ensures it is fully protonated and ready for diazotization.

-

-

Diazotization: Cool the stirred mixture to 0 °C using an ice-salt bath. Prepare a solution of sodium nitrite (2.45 g, 35.5 mmol, 1.1 eq) in ~15 mL of water and cool it in the ice bath. Add this cold sodium nitrite solution dropwise to the amine suspension over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.[12][13]

-

Trustworthiness: This is the most critical step. Slow addition is mandatory to control the reaction's exothermicity and prevent the formation of hazardous nitrogen oxide gases and decomposition of the product.[10][11] After the addition is complete, stir the resulting solution at 0-5 °C for an additional 15 minutes.

-

-

Hydrolysis: Remove the ice bath. To the cold diazonium salt solution, add an additional volume of concentrated sulfuric acid (13.75 mL).[12] Fit the flask with a condenser. Carefully heat the reaction mixture to 100 °C using a heating mantle.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Transfer the dark mixture to a separatory funnel and dilute with ~100 mL of cold water. Extract the aqueous phase with diethyl ether (3 x 75 mL).

-

Expertise Insight: The desired phenol product is organic-soluble. Multiple extractions ensure a high recovery from the aqueous phase.

-

-

Purification via Extraction: Combine the organic extracts and wash them with water (1 x 50 mL). Next, extract the combined organic layers with 10% aqueous sodium hydroxide (2 x 50 mL). The phenol will deprotonate to form the water-soluble sodium phenoxide, which moves to the aqueous layer, leaving non-acidic impurities behind in the ether.

-

Self-Validation: This acid-base extraction is a highly effective purification step. The aqueous phenoxide layer can be carefully re-acidified with cold, concentrated HCl until it is acidic (pH ~1), at which point the phenol will precipitate or form an oil. Re-extract the purified phenol back into diethyl ether (3 x 50 mL).

-

-

Final Steps: Wash the final combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The result should be the crude this compound as a light brown or off-white solid.[12][13] An expected yield is approximately 4.9-5.2 g (82-87%).[12]

Product Purification and Characterization

While the acid-base extraction provides significant purification, further steps may be required to achieve high purity for drug development applications.

-

Purification: The crude solid can be purified by silica gel column chromatography using a solvent system such as ethyl acetate/hexanes.[12] Alternatively, recrystallization from a suitable solvent like hexanes or toluene can be employed.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical methods.

-

Physical Properties: White to brown solid. Melting Point: 95 °C.

-

¹H NMR Spectroscopy: Expect characteristic peaks for the three aromatic protons, a broad singlet for the phenolic -OH, and a singlet for the methyl (-CH₃) group.[13]

-

FT-IR Spectroscopy: Look for a broad absorption band around 3200-3600 cm⁻¹ (O-H stretch) and sharp peaks in the aromatic region (1400-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

-

Mandatory Safety & Hazard Management

The synthesis of diazonium salts is a potentially hazardous operation and must be treated with the utmost respect and caution.

-

Explosion Hazard: Diazonium salts are notoriously unstable and can decompose explosively, especially if isolated as dry solids or subjected to heat, shock, or friction.[11][18] NEVER attempt to isolate the diazonium salt intermediate. Always generate it in situ in a cold solution and use it immediately.[10][19]

-

Gas Evolution: The diazotization step can release toxic nitrogen oxides (NOx) if the temperature is not controlled. The hydrolysis step releases a large volume of nitrogen gas. Both steps MUST be performed in a well-ventilated chemical fume hood with the sash at the appropriate height.[4][10]

-

Reagent Hazards: Concentrated sulfuric acid is extremely corrosive. 3-bromo-2-methylaniline is toxic. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

The 12 Cardinal Rules for Handling Diazonium Salts: A summary of best practices dictates that the operator must: use stoichiometric nitrite, control temperature below 5 °C, ensure proper venting, never allow the salt to precipitate or dry out, and be prepared to quench any unreacted diazonium salt before workup.[10][11][19]

Conclusion

The transformation of 3-bromo-2-methylaniline to this compound via diazotization and hydrolysis is a robust and high-yielding synthetic method. Its success hinges on a disciplined approach to the experimental protocol, particularly the rigorous control of temperature during the formation of the diazonium salt intermediate. By integrating a deep understanding of the reaction mechanism with stringent safety protocols, researchers can reliably access this valuable building block for application in medicinal chemistry and materials science.

References

- 1. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 5. Diazotisation [organic-chemistry.org]

- 6. organicchemistryguide.com [organicchemistryguide.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 7766-23-6 [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. PubChemLite - 3-bromo-2-methylaniline (C7H8BrN) [pubchemlite.lcsb.uni.lu]

- 17. 3-Bromo-2-methylaniline, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 18. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-methylphenol, with a Core Focus on its Melting Point

This guide provides a comprehensive technical overview of the physical properties of 3-Bromo-2-methylphenol, with a specialized focus on its melting point. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental determination, and practical significance of this critical physical constant.

Introduction to this compound

This compound is an aromatic organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a phenol ring substituted with a bromine atom and a methyl group, imparts specific physical and chemical properties that are crucial for its application in synthetic chemistry. A thorough understanding of its physical characteristics, particularly its melting point, is paramount for its identification, purity assessment, and quality control.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7766-23-6 | |

| Molecular Formula | C₇H₇BrO | [4] |

| Molecular Weight | 187.03 g/mol | [4] |

| Appearance | White to yellow to brown solid | |

| Melting Point | Approximately 95 °C | [4] |

| Purity (typical) | ≥98% | [4] |

The Scientific Imperative of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1°C.[5] This physical constant is a fundamental property of a compound and serves two primary purposes in a scientific setting: identification and purity assessment.[2][5]

The presence of impurities disrupts the crystal lattice of a solid, leading to a phenomenon known as melting point depression.[2] This results in a lower and broader melting range compared to the pure compound.[2][5] Therefore, the sharpness and value of the melting point are direct indicators of the purity of a substance. In the pharmaceutical industry, precise melting point determination is a critical quality control parameter for active pharmaceutical ingredients (APIs) and intermediates.[3][5]

Theoretical Framework and Influential Factors

The melting point is influenced by the strength of the intermolecular forces within the crystal lattice. Factors that can affect the melting point of this compound include:

-

Purity: As previously discussed, impurities are the most significant factor causing a depression and broadening of the melting range.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can result in different melting points. Each polymorph has a unique crystal lattice arrangement and, consequently, a distinct melting point.

-

Experimental Conditions: The rate of heating during the measurement can influence the observed melting point. A rapid heating rate may not allow for thermal equilibrium between the sample and the thermometer, leading to an erroneously high and broad melting range.

Authoritative Methodology for Melting Point Determination

The accurate determination of the melting point of this compound requires a standardized and well-calibrated methodology. The United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature" provides an authoritative standard for this procedure.

Instrument Calibration: The Foundation of Accuracy

Prior to any sample analysis, the melting point apparatus must be calibrated to ensure the accuracy of the temperature readings. This is achieved by measuring the melting points of certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.

Table 2: Common Reference Standards for Melting Point Calibration

| Reference Standard | Melting Point (°C) |

| Vanillin | 81-83 |

| Acetanilide | 114-116 |

| Sulfanilamide | 164.5-166.5 |

| Caffeine | 235-237.5 |

A calibration curve or a correction factor should be established and applied to all subsequent measurements.

Detailed Experimental Protocol for this compound

This protocol outlines the step-by-step procedure for the accurate determination of the melting point of this compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer or temperature probe

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample in a clean, dry mortar and gently grind it into a fine, uniform powder. This ensures efficient and even heat transfer.

-

-

Capillary Tube Packing:

-

Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of sample will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved. Proper packing is crucial for accurate results.

-

-

Melting Point Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 10-15°C below the expected melting point of 95°C.

-

Begin heating at a slow, controlled rate of approximately 1-2°C per minute. A slow heating rate is essential for observing the precise melting range.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded temperature range is the melting point of the sample.

-

-

Repeatability:

-

Perform the measurement in triplicate to ensure the reproducibility of the results. The values should be in close agreement.

-

Data Interpretation and Characterization

A pure sample of this compound is expected to exhibit a sharp melting range close to its literature value of 95°C. A melting range broader than 2°C or a value significantly lower than 95°C suggests the presence of impurities.

For comprehensive characterization, the melting point data should be complemented with spectroscopic analysis.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Provides information on the number and environment of protons, confirming the presence of the methyl group, aromatic protons, and the hydroxyl proton. |

| ¹³C NMR | Indicates the number of unique carbon environments in the molecule, consistent with the structure of this compound. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, and C-Br stretch. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides fragmentation patterns that can be used to confirm its structure. |

Logical Workflow and Visualization

The following diagrams illustrate the key workflows for ensuring the integrity and accuracy of melting point determination.

Caption: Workflow for Accurate Melting Point Determination.

Significance in Drug Development

In the context of drug development, the melting point of an intermediate like this compound is a critical parameter.[6] It not only confirms the identity and purity of the material used in subsequent synthetic steps but also provides insights into its solid-state properties.[2][3] These properties can influence factors such as solubility, stability, and handling characteristics, all of which are important considerations in the development of a robust and reproducible manufacturing process for an active pharmaceutical ingredient.[5][6][7]

Conclusion

The melting point of this compound is a fundamental physical property that is indispensable for its characterization. An accurate and precise determination of its melting point, conducted with a calibrated instrument and a meticulous protocol, provides invaluable information regarding its identity and purity. For researchers and professionals in the pharmaceutical and chemical industries, a comprehensive understanding and application of the principles and methodologies outlined in this guide are essential for ensuring the quality and integrity of their scientific work.

References

- 1. This compound | 7766-23-6 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. chemscene.com [chemscene.com]

- 5. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 6. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 3-Bromo-2-methylphenol: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with this compound. It moves beyond basic data to provide in-depth insights into its synthesis, reactivity, and practical applications, grounded in established chemical principles and safety protocols.

This compound (CAS No. 7766-23-6) is an aromatic organic compound that serves as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its structure, featuring a phenol ring substituted with both a bromine atom and a methyl group, provides a unique combination of reactive sites for further chemical transformations.[1]

The fundamental properties of this compound are summarized below. These data points are critical for designing experiments, performing stoichiometric calculations, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO | [2][3][4][5][6][7] |

| Molecular Weight | 187.03 g/mol | [2][3][8] |

| CAS Number | 7766-23-6 | [2][3][4] |

| Appearance | Light yellow crystal / White to yellow solid | |

| Melting Point | 95°C | [5][9] |

| Boiling Point | ~220.79°C (at 760 mmHg) | [4] |

| Density | ~1.6 g/cm³ (estimate) | [5][9] |

| IUPAC Name | This compound | [6] |

| Synonyms | 3-Bromo-o-cresol, 2-Methyl-3-bromophenol | [2][4][5] |

Section 2: Synthesis Protocol and Mechanistic Insights

The most common laboratory-scale synthesis of this compound involves the diazotization of 3-bromo-2-methylaniline, followed by hydrolysis of the resulting diazonium salt. This is a variation of the Sandmeyer reaction, where water acts as the nucleophile to introduce the hydroxyl group.

Expertise & Experience: Causality Behind the Protocol

The success of this synthesis hinges on careful temperature control. Diazonium salts are notoriously unstable at higher temperatures and can decompose uncontrollably. Cooling the initial reaction to 0-5°C is essential to ensure the stable formation of the diazonium intermediate.[5] The subsequent heating step is a controlled decomposition, driving the hydrolysis reaction to replace the diazonium group with a hydroxyl group.[5][7] The choice of a strong acid like sulfuric acid is crucial for both forming nitrous acid in situ from sodium nitrite and providing the acidic medium for the hydrolysis step.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology

Protocol synthesized from literature procedures.[5][7]

-

Dissolution: Dissolve 20 g (107 mmol) of 3-bromo-2-methylaniline in 150 mL of aqueous 1.0M sulfuric acid in a suitable reaction vessel.

-

Cooling: Place the vessel in an ice-salt bath and cool the mixture to 0°C with constant stirring.

-

Diazotization: Slowly add a solution of 8.9 g (129 mmol) of sodium nitrite in 20 mL of water dropwise. The rate of addition should be controlled to maintain the temperature below 5°C. Stir for an additional 15 minutes after the addition is complete.

-

Hydrolysis: Carefully add concentrated sulfuric acid (approx. 14 mL) dropwise to the reaction mixture. After addition, remove the ice bath and heat the system to 100°C for 1 hour. Gas evolution (N₂) will be observed.

-

Extraction: Cool the mixture back to room temperature, dilute with water, and transfer to a separatory funnel. Extract the aqueous phase twice with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography to yield this compound.

Section 3: Applications in Advanced Organic Synthesis

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional components: the hydroxyl group, the bromine atom, and the aromatic ring. This allows for selective and sequential modifications, making it a valuable building block for complex target molecules.

Caption: Key synthetic transformations of this compound.

-

Reactions at the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide. This nucleophile can undergo Williamson ether synthesis to form ethers or be acylated to form esters, which are common moieties in biologically active molecules.

-

Reactions at the Bromine Atom: The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Furthermore, it enables Buchwald-Hartwig amination for the synthesis of complex amines and can be converted into an organometallic reagent (e.g., Grignard or organolithium) for subsequent reactions with electrophiles.

Section 4: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The compound is classified as hazardous, and adherence to safety guidelines is mandatory to minimize risk to personnel.

Trustworthiness: A Self-Validating Safety System

The protocols described herein are designed for execution by trained professionals within a controlled laboratory environment equipped with functioning safety equipment. This includes chemical fume hoods, eyewash stations, and safety showers. The use of appropriate Personal Protective Equipment (PPE) is non-negotiable and forms the basis of a self-validating safety culture where risks are proactively managed.

| Hazard Class | GHS Hazard Statement | Precautionary Codes (Examples) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | - |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Data compiled from multiple sources.[2][4][10][11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Wear protective gloves, clothing, and eye/face protection.[12][13] Avoid breathing dust and prevent contact with skin and eyes.[12][13] Wash hands thoroughly after handling.[11]

-

Storage: Store in a dry, cool, and well-ventilated place.[11][12] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. 7766-23-6 this compound AKSci W8421 [aksci.com]

- 4. This compound CAS 7766-23-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. echemi.com [echemi.com]

- 6. 3-Bromo-2-methyl phenol 95% | CAS: 7766-23-6 | AChemBlock [achemblock.com]

- 7. This compound | 7766-23-6 [chemicalbook.com]

- 8. 2-Bromo-3-methylphenol | C7H7BrO | CID 265090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. This compound | 7766-23-6 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Elucidation of 3-Bromo-2-methylphenol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-2-methylphenol (CAS No. 7766-23-6), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] A multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous structural confirmation and purity assessment of this molecule. This document is intended for researchers and professionals in drug development and chemical synthesis, offering both foundational principles and field-proven insights into the interpretation of the spectral data.

Molecular Structure and Analytical Strategy

The structural integrity of a synthetic intermediate is paramount to the success of a multi-step synthesis. For this compound, a substituted aromatic compound, each spectroscopic technique provides a unique piece of the structural puzzle.

-

NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework, including the number of unique proton and carbon environments, their connectivity, and the electronic effects of the substituents (-OH, -Br, -CH₃) on the aromatic ring.

-

FT-IR Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this molecule, we anticipate signals for the hydroxyl group, the aromatic ring, and the carbon-halogen bond.

-

Mass Spectrometry: Determines the molecular weight and provides information about the molecule's fragmentation pattern, which can further confirm its structure. The presence of bromine, with its distinct isotopic signature, is a key feature to be observed.

The following workflow diagram illustrates the logical process for comprehensive spectroscopic analysis.

References

Reactivity and stability of 3-Bromo-2-methylphenol

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-2-methylphenol

Abstract

This compound (CAS No. 7766-23-6) is a substituted phenol that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its chemical behavior is dictated by the interplay of three distinct functional groups on the aromatic ring: a strongly activating hydroxyl group, a weakly activating methyl group, and a deactivating but ortho-, para-directing bromine atom. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its electronic structure, characteristic reactions, degradation pathways, and best practices for handling and storage, supported by detailed experimental protocols and mechanistic diagrams.

Molecular Structure and Electronic Profile

The reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents on the benzene ring.

-

Hydroxyl (-OH) Group: As a powerful activating group, the hydroxyl moiety dramatically increases the electron density of the aromatic ring through resonance.[3][4] The lone pairs on the oxygen atom are delocalized into the π-system, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack.[5] This effect is dominant and directs incoming electrophiles primarily to the ortho and para positions.

-

Methyl (-CH₃) Group: The methyl group is a weak activating group that donates electron density through an inductive effect and hyperconjugation, further enhancing the ring's nucleophilicity. It also exhibits ortho-, para-directing effects.

-

Bromine (-Br) Atom: Halogens present a dualistic nature. Bromine is more electronegative than carbon, withdrawing electron density via the inductive effect, which deactivates the ring towards electrophilic substitution compared to benzene. However, through resonance, its lone pairs can donate electron density, which, while weaker than the inductive withdrawal, is sufficient to direct incoming electrophiles to the ortho and para positions.

The cumulative effect of these groups makes the this compound ring highly activated towards electrophilic aromatic substitution, with the hydroxyl group's influence being paramount. The substitution pattern channels incoming electrophiles to the C4 (para to -OH) and C6 (ortho to -OH) positions.

Chemical Reactivity Profile

The rich electronic nature of this compound allows it to participate in a variety of chemical transformations.

Electrophilic Aromatic Substitution (EAS)

Phenols are highly susceptible to EAS, often reacting under milder conditions than benzene and sometimes without the need for a Lewis acid catalyst.[5][6]

-

Halogenation: Due to the highly activated ring, halogenation of phenols is rapid. Treating phenol with bromine water typically leads to the formation of a white precipitate of the polysubstituted 2,4,6-tribromophenol.[3][5] For this compound, reaction with bromine in a non-polar solvent would likely lead to substitution at the highly activated C4 and C6 positions.

-

Nitration: Reaction with dilute nitric acid at low temperatures can introduce a nitro (-NO₂) group, yielding a mixture of ortho- and para-nitrophenols.[3][4] Given the existing substitution on this compound, nitration would be expected at the C4 and C6 positions. The use of concentrated nitric acid can lead to polysubstitution and oxidation.[4]

-

Sulfonation: Sulfonation with concentrated sulfuric acid is also feasible. The reaction is temperature-dependent; at lower temperatures, the ortho-product is favored, while higher temperatures yield the more thermodynamically stable para-product.[7]

Fig 1: General mechanism for Electrophilic Aromatic Substitution.

Reactions Involving the Hydroxyl Group

-

Acidity and Phenoxide Formation: Phenols are weak acids. In the presence of a strong base like sodium hydroxide, this compound is deprotonated to form the corresponding sodium phenoxide. This phenoxide ion is an even more powerful nucleophile and ring activator than the neutral phenol.[5]

-

Williamson Ether Synthesis: The phenoxide ion can act as a nucleophile, reacting with alkyl halides to form ethers. This is a classic Sₙ2 reaction.[6][8]

-

Esterification: The hydroxyl group can react with acyl halides or acid anhydrides to form phenyl esters.

Oxidation to Quinones

Phenols are readily oxidized to form quinones, often resulting in colored products.[9][10] The oxidation can be carried out using various oxidizing agents such as chromic acid (Na₂Cr₂O₇) or hypervalent iodine reagents.[10][11] The oxidation of this compound would lead to the formation of a substituted benzoquinone.

Nucleophilic Aromatic Substitution

Nucleophilic substitution on an aryl halide is generally difficult and requires either harsh conditions (e.g., high temperature and pressure) or the presence of strong electron-withdrawing groups on the ring.[6] Given that this compound contains activating groups (-OH, -CH₃), standard nucleophilic substitution at the bromine-bearing carbon is not a favored pathway.

Stability and Degradation

The long-term stability of phenolic compounds is a critical consideration for their storage and application. They are generally susceptible to degradation influenced by several environmental factors.

-

Oxidative Degradation: Exposure to air (oxygen) is a primary cause of degradation. Phenols can auto-oxidize, a process often catalyzed by light or trace metal ions, leading to the formation of colored quinone-type compounds and other degradation products.[12]

-

Photodegradation: Many phenolic compounds are light-sensitive.[13] Exposure to sunlight, particularly UV radiation, can initiate free-radical reactions that degrade the molecule, leading to a loss of purity and discoloration.[14]

-

Thermal Degradation: Elevated temperatures accelerate the rate of both oxidative and other degradation pathways.[15][16] Studies have shown that the degradation rate of phenolic compounds increases significantly with rising temperatures.[16]

Fig 2: Factors influencing the degradation of this compound.

Data and Protocols

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 7766-23-6 | [17] |

| Molecular Formula | C₇H₇BrO | [17][18] |

| Molecular Weight | 187.03 g/mol | [17][18] |

| Appearance | White to yellow to brown solid | |

| Melting Point | 95 °C | [19][20] |

| Storage Temperature | Room Temperature | [17] |

Recommended Storage Protocol

To ensure the long-term integrity of this compound, the following storage protocol is recommended based on established principles for phenolic compounds:

-

Container: Store in a tightly sealed, airtight container to minimize exposure to oxygen and moisture. Amber glass bottles are preferred to protect against light.

-

Atmosphere: For maximum stability, especially for long-term storage or high-purity samples, purge the container with an inert gas such as argon or nitrogen before sealing.[12]

-

Temperature: Store in a cool, dry, and well-ventilated area away from heat sources.[21][22] Refrigeration may be considered to further slow degradation, although it should be stored at room temperature according to suppliers.[17]

-

Light: Protect from direct sunlight and strong artificial light at all times.[12][13] Store in a dark location or use light-blocking containers.

Synthesis Protocol: From 3-Bromo-2-methylaniline

The following is a representative protocol for the synthesis of this compound via diazotization of the corresponding aniline, a common method for preparing phenols.[18][19]

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Materials:

-

3-bromo-2-methylaniline

-

Sulfuric acid (H₂SO₄), concentrated and 1M solution

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Diazotization: In a flask, dissolve 3-bromo-2-methylaniline (1.0 eq) in 1M aqueous sulfuric acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Hydrolysis: To the cold diazonium salt solution, slowly and carefully add concentrated sulfuric acid.

-

Gently warm the reaction mixture and then heat to reflux (approx. 100 °C) for 1 hour. Nitrogen gas will evolve as the diazonium group is replaced by a hydroxyl group.

-

Workup and Purification: Cool the mixture to room temperature and dilute with water.

-

Extract the aqueous mixture multiple times with diethyl ether.

-

Combine the organic extracts and wash with water and/or brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by silica gel column chromatography or recrystallization.[18]

Fig 3: Workflow for the synthesis of this compound.

Conclusion

This compound is a highly functionalized aromatic compound whose chemistry is dominated by the powerful activating effects of its hydroxyl group. This leads to a high propensity for electrophilic aromatic substitution at the C4 and C6 positions. Concurrently, its phenolic nature makes it susceptible to oxidation and degradation from light and heat. A thorough understanding of these reactivity and stability profiles is essential for its effective use in chemical synthesis. By implementing appropriate handling and storage protocols, researchers can ensure the integrity of this valuable intermediate, facilitating its successful application in the development of novel pharmaceuticals and other advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. savemyexams.com [savemyexams.com]

- 4. oms.bdu.ac.in [oms.bdu.ac.in]

- 5. byjus.com [byjus.com]

- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 7. mlsu.ac.in [mlsu.ac.in]

- 8. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemscene.com [chemscene.com]

- 18. This compound | 7766-23-6 [chemicalbook.com]

- 19. echemi.com [echemi.com]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

- 22. 3-Bromo-2-methyl phenol 95% | CAS: 7766-23-6 | AChemBlock [achemblock.com]

A Comprehensive Guide to the Safe Handling of 3-Bromo-2-methylphenol for Research and Development Professionals

Introduction

3-Bromo-2-methylphenol is a halogenated aromatic compound utilized as a building block in various chemical syntheses within the pharmaceutical and specialty chemical industries.[1] Like many substituted phenols, its chemical utility is matched by a significant hazard profile that demands a thorough understanding and rigorous adherence to safety protocols. The presence of both a bromine atom and a hydroxyl group on the aromatic ring influences its reactivity and toxicological properties, making it a potent irritant and a substance capable of causing systemic toxicity through dermal absorption.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a holistic, risk-based framework for handling this compound. By explaining the causality behind safety protocols and grounding them in authoritative standards, this document aims to empower laboratory personnel to work safely and effectively with this compound.

Section 1: Hazard Identification and Risk Profile

A foundational understanding of the physicochemical and toxicological properties of this compound is the first step in a robust safety assessment. This data informs every subsequent handling, storage, and emergency procedure.

Physicochemical Properties

Quantitative data for this compound has been aggregated for clear reference.

| Property | Value | Source(s) |

| CAS Number | 7766-23-6 | |

| Molecular Formula | C₇H₇BrO | [4][5] |

| Molecular Weight | 187.04 g/mol | [6] |

| Physical Form | White to yellow/brown solid | [7] |

| Melting Point | 95 °C | [4][5] |

| Boiling Point | 220.79 °C (at 760 mmHg) | |

| Flash Point | 98.1 °C | [4][5] |

| Density | ~1.6 g/cm³ | [4][5] |

GHS Classification and Toxicological Insights

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary concern with phenols is their ability to rapidly penetrate the skin, often without immediate pain due to local anesthetic properties, leading to severe burns and systemic toxicity.[2] Toxic and even fatal amounts can be absorbed through relatively small areas of skin.[2]

| GHS Classification | |

| Pictogram | GHS07 (Exclamation Mark)[8] |

| Signal Word | Warning [7][8] |

| Hazard Statements | H302: Harmful if swallowed.[8] H315: Causes skin irritation.[7][8] H319: Causes serious eye irritation.[7][8] H332: Harmful if inhaled.[9] H335: May cause respiratory irritation.[7][8] |

| Causality | The lipophilic nature of the aromatic ring allows for rapid penetration of the skin's lipid barriers. The phenolic hydroxyl group is corrosive and can cause significant tissue damage. Once absorbed, it can enter the bloodstream and exert systemic effects.[3] Inhalation of dust can irritate the respiratory tract directly.[10] |

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to mitigate risks, with personal protective equipment (PPE) serving as the final barrier.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Elimination and Substitution

Before using this compound, a critical assessment should be made to determine if the experimental goals can be achieved by eliminating its use or substituting it with a less hazardous compound. This is the most effective way to control any hazard.

Engineering Controls (The Primary Barrier)

Engineering controls are designed to physically isolate personnel from the chemical hazard. Their proper function is non-negotiable.

-

Chemical Fume Hood: All weighing, handling, and experimental use of this compound must be conducted within a properly functioning and certified chemical fume hood.[11][12] This is crucial for containing airborne dust particles and any potential vapors, preventing respiratory exposure.[10]

-

Safety Showers and Eyewash Stations: An ANSI-approved safety shower and eyewash station must be immediately available and accessible within 10 seconds of travel time from the work area.[13][14] All personnel must be trained on their location and operation before beginning work.

Administrative Controls (Safe Work Practices)

These are the standard operating procedures (SOPs) that dictate how work is performed safely.

Protocol 1: Safe Handling and Weighing

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is de-cluttered.[11] Assemble all necessary equipment (spatulas, weigh paper, secondary containers).

-

Don PPE: Put on all required PPE as detailed below.

-

Weighing: Carefully transfer the required amount of solid this compound. Avoid creating dust. Use a spatula to gently portion the compound. Do not use a brush to sweep up small spills as this can aerosolize the powder.

-

Transport: When moving the chemical within the lab, use a sealed, clearly labeled secondary container to prevent spills.

-

Post-Handling: After use, thoroughly wash hands and forearms with soap and water. Decontaminate the work surface.

Protocol 2: Storage and Segregation

-

Container: Store this compound in its original, tightly sealed container.[15][16]

-

Location: Keep the container in a cool, dry, and well-ventilated area designated for hazardous chemicals, such as a corrosives cabinet.[17][18]

-

Segregation: Store it away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent hazardous reactions.[14][16]

-

Labeling: Ensure the container is clearly labeled with the full chemical name and all appropriate GHS hazard warnings.

Personal Protective Equipment (PPE) (The Last Line of Defense)

PPE is essential but should never be the sole means of protection.

-

Eye Protection: Chemical safety goggles are mandatory.[9][14] A face shield should be worn in addition to goggles where splashing is possible.[2]

-

Hand Protection: Wear chemical-resistant gloves. Given the nature of phenols, butyl rubber or neoprene gloves are recommended over standard nitrile gloves for extended contact.[2] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid contaminating your skin.

-

Skin and Body Protection: A long-sleeved lab coat, long pants, and closed-toe shoes are required.[2][11] An impervious apron may be necessary for larger-scale work.

Section 3: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before an incident occurs.

Caption: Decision tree for immediate first-aid response to an exposure.

First-Aid Measures

The major hazard of phenol is its ability to cause severe burns that may be painless on initial contact.[2] Always seek immediate medical attention after any exposure, regardless of the perceived severity.[19]

-

Skin Contact:

-

Immediately begin flushing the affected area with copious amounts of water while removing all contaminated clothing and shoes.[2]

-

Use an emergency safety shower for large area exposures.[19] Continue flushing for at least 15 minutes.[2]

-

If available, after the initial water flush, begin swabbing the area repeatedly with Polyethylene Glycol (PEG) 300 or 400.[2][13]

-

-

Eye Contact:

-

Inhalation:

-

Ingestion:

Protocol 3: Spill Management

-

Alert and Evacuate: Immediately alert personnel in the vicinity of the spill.[13][19] For large spills, evacuate the area.[12][21]

-

Assess and Secure: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. Ensure proper ventilation.

-

Don PPE: Wear, at a minimum, a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber).[13]

-

Containment:

-

Cleanup:

-

Disposal: Collect all contaminated cleanup materials (absorbent pads, gloves, paper towels) in a heavy-duty plastic bag or a sealable container.[13][21] Label it clearly as "Hazardous Waste: this compound cleanup debris" and dispose of it according to institutional guidelines.[11]

Section 4: Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.

-

Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste.[11][16] Commingling can interfere with disposal processes and is often against institutional and regulatory policy.

-

Waste Containers: Use a designated, compatible, and properly sealed hazardous waste container (e.g., a polyethylene carboy).[16] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[11]

-

Collection: This includes the neat compound, contaminated solutions, and rinsates from cleaning glassware.

-

Disposal Procedure: Follow all institutional, local, and federal regulations for hazardous waste disposal.[15][21] Do not dispose of this compound down the drain or as regular solid waste.[16]

Conclusion

This compound is a valuable reagent that can be used safely when its hazards are understood and respected. A safety-first mindset, built upon the principles of the hierarchy of controls, is paramount. By consistently utilizing engineering controls like fume hoods, adhering to established administrative protocols, and correctly using personal protective equipment, researchers can effectively mitigate the risks associated with this compound. Crucially, being prepared for emergencies through training and knowledge of first-aid and spill cleanup procedures ensures a swift and effective response, protecting both the individual and the laboratory environment.

References

- 1. This compound | 7766-23-6 [chemicalbook.com]

- 2. ehs.princeton.edu [ehs.princeton.edu]

- 3. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. 3-Bromo-4-methylphenol | C7H7BrO | CID 10307913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7766-23-6 this compound AKSci W8421 [aksci.com]

- 8. chemscene.com [chemscene.com]

- 9. echemi.com [echemi.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. fishersci.com [fishersci.com]

- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. ehs.wwu.edu [ehs.wwu.edu]

- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 21. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]

An In-depth Technical Guide on the Solubility of 3-Bromo-2-methylphenol in Common Organic Solvents

Abstract

This technical guide provides a detailed analysis of the solubility of 3-bromo-2-methylphenol, a crucial intermediate in the pharmaceutical and fine chemical industries. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document synthesizes theoretical solubility principles with extrapolated data from structurally analogous compounds to present a comprehensive solubility profile. Furthermore, a rigorous, step-by-step experimental protocol for the accurate determination of solubility via the shake-flask method is provided, empowering researchers to generate precise data tailored to their specific applications. This guide is designed to be an essential resource for researchers, chemists, and drug development professionals, facilitating optimized process development, formulation design, and synthetic strategies involving this compound.

Introduction to this compound and its Physicochemical Significance

This compound, also known as 3-bromo-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇BrO. It presents as a solid at room temperature, with a melting point of approximately 95°C and a molecular weight of about 187.04 g/mol . Its molecular structure, featuring a phenol ring substituted with a bromine atom and a methyl group, imparts a unique combination of reactivity and physicochemical properties that make it a valuable building block in organic synthesis.[1]

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate in various solvents is a cornerstone of chemical process development. It dictates critical parameters for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for efficient molecular interaction.

-

Purification Strategies: Selecting appropriate solvents for techniques like crystallization and chromatography.

-

Formulation Development: Designing stable and bioavailable drug products.

-

Overall Process Efficiency and Cost-Effectiveness: Optimizing solvent usage and product yield.

A thorough understanding of the solubility of this compound is therefore indispensable for its effective utilization in research and manufacturing.

Theoretical Framework of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage is underpinned by the thermodynamics of mixing, where the Gibbs free energy change (ΔG) of dissolution must be negative for the process to be spontaneous. The interplay between enthalpy (ΔH) and entropy (ΔS) dictates this spontaneity.

The solubility of this compound is primarily influenced by the following molecular characteristics:

-

Polarity and Hydrogen Bonding: The hydroxyl (-OH) group on the phenol ring is polar and capable of acting as both a hydrogen bond donor and acceptor. This facilitates strong intermolecular interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).

-

Lipophilicity: The benzene ring, along with the methyl (-CH₃) and bromo (-Br) substituents, contributes to the molecule's nonpolar character. This lipophilicity promotes solubility in nonpolar solvents (e.g., toluene, hexane) through van der Waals forces.

-

Molecular Size and Shape: The presence of the bromine atom increases the molecular weight and volume of the cresol backbone, which can influence the energy required to create a cavity in the solvent for the solute molecule.

Consequently, a nuanced solubility profile is expected for this compound, with significant solubility in a range of polar organic solvents and more limited solubility in highly nonpolar or aqueous systems.

Estimated Quantitative Solubility of this compound

Disclaimer: The following data are estimations based on the physicochemical properties of this compound and the known solubility of analogous compounds. For mission-critical applications, experimental verification is strongly recommended using the protocol outlined in Section 4.

| Organic Solvent | Chemical Class | Predicted Solubility at 25°C ( g/100 mL) | Rationale for Estimation |

| Methanol | Polar Protic | High (> 20) | The hydroxyl groups of both solute and solvent can engage in strong hydrogen bonding. Cresols are generally very soluble in methanol. |

| Ethanol | Polar Protic | High (> 20) | Similar to methanol, ethanol is an excellent hydrogen bonding solvent, leading to favorable interactions. |

| Acetone | Polar Aprotic | High (> 20) | The ketone group of acetone is a strong hydrogen bond acceptor, readily interacting with the hydroxyl group of the phenol. |

| Ethyl Acetate | Moderately Polar Aprotic | Moderate (5 - 15) | The ester functionality offers some polarity and hydrogen bond accepting capability, but the overall polarity is less than that of alcohols or acetone. |

| Dichloromethane | Moderately Polar Aprotic | Moderate (5 - 15) | Dichloromethane's moderate polarity can solvate both the polar and nonpolar regions of the molecule effectively. |

| Toluene | Nonpolar Aromatic | Low to Moderate (1 - 10) | The aromatic ring of toluene interacts favorably with the benzene ring of the solute through π-π stacking, though the polar hydroxyl group limits overall solubility. |

| n-Hexane | Nonpolar Aliphatic | Low (< 1) | As a nonpolar aliphatic solvent, hexane has weak interactions with the polar hydroxyl group, leading to poor solubility. |

| Water | Polar Protic | Very Low (< 0.5) | While the hydroxyl group can form hydrogen bonds with water, the large, nonpolar brominated aromatic ring significantly hinders aqueous solubility.[6][7][8] |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent.[9] This protocol provides a detailed, step-by-step procedure for accurately measuring the solubility of this compound.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain to ensure saturation.

-

Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Analyze the diluted sample solutions to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Using the concentration determined from the calibration curve and accounting for the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Interpretation and Practical Implications

The solubility profile of this compound directly informs its practical application in a laboratory or industrial setting.

-

High Solubility in Polar Solvents (Methanol, Ethanol, Acetone): These solvents are excellent candidates for reaction media, allowing for high concentrations of the reactant and potentially faster reaction rates. They are also suitable for preparing stock solutions for screening purposes.

-

Moderate Solubility in Solvents like Dichloromethane and Ethyl Acetate: These solvents may be useful in purification schemes, such as liquid-liquid extraction or chromatography, where differential solubility is advantageous.

-

Low Solubility in Nonpolar Solvents (Hexane): Hexane can be employed as an anti-solvent in crystallization processes. By adding hexane to a solution of this compound in a more soluble solvent, the solubility can be decreased to induce precipitation and purification.

Conclusion

While direct quantitative solubility data for this compound remains elusive in public literature, a comprehensive understanding of its physicochemical properties and the behavior of analogous compounds allows for the construction of a reliable estimated solubility profile. This guide provides this essential information, grounded in the theoretical principles of solubility. For applications requiring a high degree of precision, the detailed experimental protocol for the isothermal shake-flask method offers a robust pathway to generate accurate and defensible solubility data. The insights and methodologies presented herein are intended to empower researchers and professionals in the chemical and pharmaceutical sciences to handle and utilize this compound with greater efficiency and scientific rigor.

References

- 1. Cas 115-39-9,Bromophenol Blue | lookchem [lookchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. inchem.org [inchem.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Bromo-4-methylphenol | 6627-55-0 [chemicalbook.com]

- 8. 2-Bromo-4-methylphenol, 97% | Fisher Scientific [fishersci.ca]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Sterically Hindered 3-Bromo-2-methylphenol

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is pivotal in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of a challenging substrate: 3-bromo-2-methylphenol. The steric hindrance imposed by the ortho-methyl group and the electronic properties of the phenol present unique challenges that necessitate careful optimization of reaction parameters.[5] We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and bases to overcome these obstacles and achieve high-yield coupling.

The Challenge of Sterically Hindered Substrates

The efficiency of the Suzuki-Miyaura coupling can be significantly impacted by the steric and electronic nature of the substrates. In the case of this compound, the methyl group adjacent to the bromine atom sterically encumbers the site of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[6] Furthermore, electron-rich aryl halides, like phenols, can exhibit slower rates of oxidative addition.[7] Overcoming these challenges requires the use of specialized catalyst systems, particularly bulky and electron-rich phosphine ligands, that can facilitate the coupling of sterically demanding partners.[8][9]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps:[10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the most challenging step for sterically hindered substrates.[6]

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.[12][13]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[13]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Protocol for Suzuki Coupling of this compound

This protocol is designed to address the challenges associated with the sterically hindered and electron-rich nature of this compound. The selection of a bulky, electron-rich phosphine ligand is critical for success.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Experimental Workflow Diagram

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

-

Catalyst Pre-formation (Optional but Recommended): In a separate vial, briefly mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. This can help in the formation of the active catalytic species.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the Schlenk flask. Then, add the catalyst mixture to the reaction flask.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[1]

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).[1]

-

Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Key Parameter Optimization

The success of the Suzuki coupling with challenging substrates hinges on the careful selection of several key parameters.

| Parameter | Recommended | Rationale |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common and effective palladium precursors that are reduced in situ to the active Pd(0) species.[14] |

| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Bulky ligands promote reductive elimination and can accelerate the rate-limiting oxidative addition step for hindered substrates.[8][15] |

| Base | K₃PO₄ or Cs₂CO₃ | These bases are effective in promoting transmetalation without causing significant side reactions.[16] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, or THF/H₂O | The use of an aqueous co-solvent is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[14] |

| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of sterically hindered aryl bromides.[17] |

Troubleshooting Common Issues

-

Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more electron-rich ligand, or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.[18]

-

Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen. Ensure thorough degassing of solvents and maintaining a positive pressure of inert gas.[18]

-

Protodeborylation: The C-B bond of the boronic acid can be cleaved by water, especially at high temperatures. Using a less aqueous solvent system or a boronic ester (e.g., a pinacol ester) can mitigate this issue.[16]

Conclusion